2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide
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Overview
Description
2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide is a small molecule belonging to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound has a chemical formula of C19H23N7O and a molecular weight of 365.4322 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-a]pyridine core, followed by the attachment of the pyrimidine ring, and finally the incorporation of the piperidine and N-methylacetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 10 (MAPK10), which plays a role in cellular signaling pathways . The compound binds to this kinase, modulating its activity and affecting downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxosebacic Acid
- Diminazene
- Guanethidine
- N-[(Furan-2-Yl)Carbonyl]-(S)-Leucyl-®-[1-Amino-2(1h-Indol-3-Yl)Ethyl]-Phosphonic Acid
Uniqueness
2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide is unique due to its specific structure, which allows it to interact with particular molecular targets such as MAPK10. This specificity can lead to distinct biological effects and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C19H23N7O/c1-20-18(27)13-25-10-6-14(7-11-25)23-19-21-8-5-15(24-19)16-12-22-17-4-2-3-9-26(16)17/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,20,27)(H,21,23,24) |
InChI Key |
AJLILYAPRHIFAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)NC2=NC=CC(=N2)C3=CN=C4N3C=CC=C4 |
Origin of Product |
United States |
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